molecular formula C14H10N2S B2850716 2-(Phenylsulfanyl)quinoxaline CAS No. 92061-07-9

2-(Phenylsulfanyl)quinoxaline

Cat. No.: B2850716
CAS No.: 92061-07-9
M. Wt: 238.31
InChI Key: QUNPJFCGVAQCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)quinoxaline typically involves the condensation of 2-chloroquinoxaline with thiophenol under basic conditions. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiophenol displaces the chlorine atom on the quinoxaline ring . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods: This includes the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfanyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Organometallic reagents, palladium catalysts

Major Products:

    Oxidation: Phenylsulfoxidequinoxaline, phenylsulfonequinoxaline

    Reduction: Tetrahydroquinoxaline derivatives

    Substitution: Various substituted quinoxalines depending on the nucleophile used

Properties

IUPAC Name

2-phenylsulfanylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNPJFCGVAQCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.